molecular formula C6H13N3O5S B605826 Azido-PEG2-sulfonic acid CAS No. 1817735-39-9

Azido-PEG2-sulfonic acid

Cat. No.: B605826
CAS No.: 1817735-39-9
M. Wt: 239.25
InChI Key: GBEOYHHTRHXIRM-UHFFFAOYSA-N
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Description

Azido-PEG2-sulfonic acid is a polyethylene glycol derivative containing an azide group and a sulfonic acid group. The azide group enables Click Chemistry, a powerful and versatile method for covalently linking molecular components. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .

Mechanism of Action

Target of Action

Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The primary targets of this compound are molecules containing alkyne groups . The azide group in the compound can react with these alkyne groups through a process known as Click Chemistry .

Mode of Action

The azide group in this compound enables it to undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction results in the formation of a stable triazole linkage .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by this compound would depend on the specific target proteins involved.

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with alkyne-containing molecules . This can be utilized in various applications, such as the synthesis of PROTACs , polypeptide synthesis, graft polymer compounds, and PEG-modified functional coatings for new materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG2-sulfonic acid typically involves the following steps:

    Polyethylene Glycol Activation: The starting material, polyethylene glycol, is activated by introducing a leaving group, such as a tosyl or mesyl group.

    Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography or recrystallization .

Types of Reactions:

    Click Chemistry: The azide group in this compound readily undergoes Click Chemistry reactions with alkynes, forming stable triazole linkages.

    Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Reagents such as alkyl halides or amines can be used in the presence of a base to achieve substitution reactions.

Major Products:

Scientific Research Applications

Azido-PEG2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an azide group and a sulfonic acid group, which allows it to participate in both Click Chemistry and substitution reactions. This dual functionality makes it a versatile reagent in various scientific and industrial applications .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEOYHHTRHXIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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